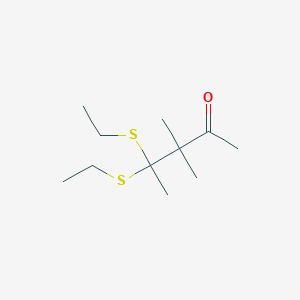
4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one is an organic compound characterized by the presence of two ethylsulfanyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with ethyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl groups.
Scientific Research Applications
4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethylsulfanyl)-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The ketone group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(ethylsulfanyl)thiane: Contains similar ethylsulfanyl groups but differs in the core structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Similar in having bis-functional groups but differs in the type of functional groups and core structure.
Properties
CAS No. |
62234-64-4 |
|---|---|
Molecular Formula |
C11H22OS2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
4,4-bis(ethylsulfanyl)-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C11H22OS2/c1-7-13-11(6,14-8-2)10(4,5)9(3)12/h7-8H2,1-6H3 |
InChI Key |
ZPXIEWQEJZWRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(C(C)(C)C(=O)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















